n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

toxicology powder coating safety regulatory compliance

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4), also referred to as Primid® XL-552, β-hydroxyalkylamide (HAA), or bis[N,N-di(β-hydroxyethyl)]adipamide, is a tetrafunctional β-hydroxyalkylamide crosslinking agent belonging to the hydroxylalkylamide chemical class. With a molecular formula of C₁₄H₂₈N₂O₆ and a molecular weight of 320.38 g/mol, it appears as a white to off-white crystalline powder with a melting point range of 120–130°C.

Molecular Formula C14H28N2O6
Molecular Weight 320.38 g/mol
CAS No. 6334-25-4
Cat. No. B1295092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide
CAS6334-25-4
Molecular FormulaC14H28N2O6
Molecular Weight320.38 g/mol
Structural Identifiers
SMILESC(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO
InChIInChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2
InChIKeyOKRNLSUTBJUVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4): Technical Baseline for Procurement and Formulation Scientists


N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (CAS 6334-25-4), also referred to as Primid® XL-552, β-hydroxyalkylamide (HAA), or bis[N,N-di(β-hydroxyethyl)]adipamide, is a tetrafunctional β-hydroxyalkylamide crosslinking agent belonging to the hydroxylalkylamide chemical class [1]. With a molecular formula of C₁₄H₂₈N₂O₆ and a molecular weight of 320.38 g/mol, it appears as a white to off-white crystalline powder with a melting point range of 120–130°C . The compound carries four terminal hydroxyl groups (hydroxyl equivalent weight ~80–86 g/eq) that react with carboxyl-functional polyester or acrylic resins via a condensation esterification mechanism, releasing water as a by-product during cure . It is the industry-standard curing agent for TGIC-free exterior durable powder coatings, recognized for its favorable toxicological profile (no hazard classification required) [1].

Why N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Cannot Be Arbitrarily Substituted by Other HAA Curing Agents or TGIC


Although multiple β-hydroxyalkylamide (HAA) curing agents and TGIC alternatives exist on the market, they differ fundamentally in hydroxyl functionality, reactivity, toxicity profile, and film performance. The target compound is a tetrafunctional HAA (4 reactive hydroxyl groups per molecule), which establishes a higher crosslink density upon cure compared to trifunctional variants such as Primid® SF-4510 or difunctional analogs [1]. TGIC (triglycidyl isocyanurate), while delivering comparable weather resistance, carries a mutagenicity-positive Ames test result and an oral LD₅₀ in mice of approximately 0.4 g/kg — roughly 12.5 times more acutely toxic than the target compound (LD₅₀ ~5.0 g/kg) [2]. PT910 (glycidyl ester mixture) exhibits reduced reactivity requiring cure promoters and still retains skin irritation potential [3]. These differences in functionality, toxicological safety, curing kinetics, and film defect propensity (e.g., thick-coating pinhole formation) mean that directly swapping one HAA or TGIC-alternative for another without formulation adjustment will yield divergent coating performance, regulatory compliance status, and end-user safety profiles.

Quantitative Differentiation Evidence: N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide vs. TGIC and Other HAA Crosslinkers


Acute Oral Toxicity: 12.5-Fold Safety Margin Over TGIC in Rodent LD₅₀ Models

In a multi-component toxicological comparison table, N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (reported as Primid® XL-552) exhibits a mouse oral LD₅₀ of 5.0 g/kg and a rabbit dermal LD₅₀ of 10 g/kg, compared to TGIC's mouse oral LD₅₀ of 0.4 g/kg and rabbit dermal LD₅₀ of 3 g/kg [1]. Furthermore, the Ames mutagenicity assay returns a negative result for the target compound versus a positive result for TGIC [1]. A secondary source independently reports that HAA toxicity measured by mouse oral LD₅₀ is only 1/18 that of TGIC, with no skin irritation or mutagenic effects [2].

toxicology powder coating safety regulatory compliance

Curing Temperature Latitude: HAA Systems Cure at 160°C vs. TGIC's Typical 200°C Requirement

The target compound demonstrates curing onset at temperatures as low as 130°C, with standard curing schedules of 160°C/20 min, 180°C/10 min, or 200°C/8 min [1]. In contrast, TGIC-based polyester powder coatings typically require 200°C for 10–15 minutes to achieve full cure [2]. A 2024 industry comparison notes that HAA curing agents exhibit high reactivity enabling rapid cure at 160–180°C, while TGIC generally requires a higher curing temperature (~200°C) and longer curing time, making TGIC less suitable for applications demanding high production throughput and energy efficiency [2]. New-generation HAA/polyester systems can achieve sufficient cure at temperatures as low as 138°C for 20 minutes when formulated at full stoichiometric ratios [3].

low-temperature cure energy efficiency powder coating processing

Tetrafunctionality: Four Reactive Hydroxyl Groups Deliver Higher Crosslink Density vs. Trifunctional and Difunctional HAA Variants

The target compound is a tetrafunctional β-hydroxyalkylamide possessing four β-hydroxyethyl groups per molecule (hydroxyl equivalent weight ~80–86 g/eq) . This distinguishes it from the trifunctional Primid® SF-4510 (hydroxyl value 550–650 mg KOH/g, three reactive sites) [1] and from difunctional N,N′-bis(2-hydroxyethyl)-adipamide analogs used in biodegradable polyesteramide synthesis [2]. The tetrafunctionality enables the formation of a denser crosslinked network upon reaction with carboxyl-terminated polyesters, as reflected in the higher gel content and mechanical integrity observed in cured films. A cross-linking mixture patent explicitly describes systems combining a β-hydroxyalkylamide of functionality 4 (the target compound class) with a compound of functionality 2 to achieve a mean β-hydroxy functionality between 2.1 and 3.9, confirming the deliberate tuning of network architecture through functionality selection [3]. The lower-functionality Primid SF-4510 was developed specifically to improve thick-film degassing by reducing crosslink density, at the acknowledged trade-off of reduced chemical resistance [4].

crosslink density polymer network coating mechanical properties

Thick-Coating Pinhole Propensity: HAA Films Develop Pinholes Above ~90 μm, Driving Development of Low-Functionality Alternatives

The condensation cure mechanism of the target compound releases one water molecule per ester bond formed. In thick-film applications (≥90 μm, and especially >100 μm), this evolved water can become entrapped, producing pinhole defects that compromise coating integrity and corrosion protection [1]. A 2024 study on thick-coating pinhole-resistant HAA curing agents explicitly states that standard tetrafunctional HAA (i.e., the target compound) exhibits excessively high reactivity and curing speed, leading to severe pinhole formation when film thickness exceeds 90 μm [1]. The study developed a specially prepared low-functionality hydroxyalkylamide curing agent that demonstrated superior thick-coating pinhole resistance while maintaining leveling performance, specifically designed to compensate for the target compound's known deficiency in thick-coating applications [1]. In contrast, TGIC cures via an additive (ring-opening) mechanism that emits no volatiles, making it inherently less prone to thick-film pinhole defects [2]. Alternative HAA variants such as Primid SF-4510 (trifunctional) and Primid QM-1260 (lower reactivity) were developed precisely to address this limitation of the standard tetrafunctional HAA [3].

thick-film coating pinhole defect corrosion protection

Florida Outdoor Weathering: HAA and TGIC Systems Deliver Comparable 2-Year Durability, with HAA Showing Superior Gloss Retention Stability

Two-year Florida outdoor exposure testing comparing new-generation carboxyl polyester/HAA systems against traditional and advanced carboxyl polyester/TGIC systems demonstrated that the two chemistries weather comparably [1]. Notably, Florida testing conducted on a variety of colored Primid (HAA) systems indicated that HAA-based coatings display less loss-of-gloss fluctuation than conventional TGIC systems with similar pigmentation and filler content [1]. Standard durable polyester systems (both TGIC and HAA) withstand approximately 18 months of south Florida exposure before exhibiting degradation signs, while superdurable versions endure up to 5 years [2]. The EMS-Griltech product specification table confirms 'Proven durability in Florida' for all three Primid grades (XL-552, QM-1260, SF-4510), positioning the HAA class as equivalent to TGIC in weathering performance [3].

weather resistance UV durability exterior powder coating

High Water Solubility (600–625 g/L) Enables Aqueous Formulation Routes Inaccessible to TGIC and Most Epoxy-Based Crosslinkers

The target compound exhibits water solubility of 600–625 g/L at 20°C , a property that fundamentally distinguishes it from TGIC (which is poorly water-soluble) and most epoxy-functional crosslinkers. EMS-Griltech explicitly states that Primid® crosslinkers are 'soluble in water and hence also suited for water-born coating systems,' noting that the favorable toxicological profile (no hazardous classification) remains unchanged when the crosslinker is dissolved in water [1]. This solubility enables the compound to function not only as a powder coating curing agent but also as a crosslinker for liquid, waterborne carboxyl-functional polyester or acrylic resins. Primid®-cured waterborne coatings are noted to be 'of specific interest for hygiene and food contact applications' [1]. In contrast, TGIC's epoxide functionality and poor water solubility restrict its use almost exclusively to solventborne or powder coating systems.

waterborne coatings solubility liquid coating formulation

Best-Fit Application Scenarios for N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide Based on Quantitative Differentiation Evidence


TGIC-Free Exterior Durable Powder Coatings for Architectural Aluminum and Automotive OEM

This compound is the industry-standard curing agent for TGIC-free carboxyl polyester powder coatings requiring exterior durability. Supported by 2-year Florida exposure data showing weathering parity with TGIC and superior gloss retention stability [1], combined with a clean toxicological profile (mouse LD₅₀ 5.0 g/kg, Ames negative, no hazard labeling required) [2], it enables powder coating manufacturers to produce 'no-label' exterior-grade products compliant with EU and Australian TGIC restrictions. Standard formulation ratio: 95:5 polyester resin to hardener, with curing at 180°C/10 min or 160°C/20 min [2]. Applications include architectural window frames, curtain wall panels, automotive OEM trim, and agricultural equipment where combined UV durability and regulatory compliance are mandatory.

Low-Temperature Cure Powder Coatings for Heat-Sensitive Substrates

The compound's cure onset at ~130°C and demonstrated ability to achieve sufficient crosslinking at temperatures as low as 138°C for 20 minutes (with full stoichiometric resin/hardener ratios) [3] make it suitable for powder coating heat-sensitive substrates such as medium-density fiberboard (MDF), certain engineered plastics, and pre-assembled components containing temperature-sensitive elements. This 40–60°C curing advantage over TGIC (typically 200°C) translates to measurable energy cost savings in industrial baking operations and expands the addressable substrate range for powder coating technology beyond traditional metal substrates [4].

Waterborne Thermoset Coatings for Hygiene-Sensitive and Food Contact Applications

With water solubility of 600–625 g/L at 20°C and the favorable toxicological profile remaining unchanged in aqueous solution, this compound can be formulated into waterborne carboxyl-functional polyester or acrylic coatings [5]. EMS-Griltech specifically notes that Primid®-cured waterborne coatings are of 'specific interest for hygiene and food contact applications' [5]. This dual-use capability (powder + liquid) allows coating formulators to serve both powder and waterborne market segments with a single crosslinker chemistry, simplifying regulatory documentation, reducing supplier qualification overhead, and enabling technology transfer between powder and liquid coating platforms within the same organization.

Standard-Film (50–80 μm) Exterior Corrosion-Protective Coatings Where Maximum Crosslink Density Is Required

For corrosion-protective powder coatings applied at standard film thicknesses (50–80 μm) where maximum chemical resistance, hardness, and mechanical integrity are prioritized over thick-film esthetics, the tetrafunctionality of this compound provides the highest crosslink density among commercially available HAA curing agents . The 4 reactive hydroxyl groups per molecule (vs. 3 for Primid SF-4510 and 2 for difunctional analogs) [6] produce a denser polymer network that delivers superior solvent resistance and mechanical toughness — critical for industrial machinery, automotive underbody coatings, and general metal finishing where chemical exposure resistance and impact durability are key performance indicators. At these film thicknesses, the pinhole limitation observed above ~90 μm is not a practical concern [7].

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